![molecular formula C6H5N3O B14690891 2H-Pyrimido[4,5-B][1,4]oxazine CAS No. 26240-07-3](/img/structure/B14690891.png)
2H-Pyrimido[4,5-B][1,4]oxazine
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Overview
Description
2H-Pyrimido[4,5-B][1,4]oxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of a broader class of fused heterocycles, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrimido[4,5-B][1,4]oxazine typically involves the reaction of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones. For example, condensation of 4,5-diaminopyrimidine with α-bromoisopropyl methyl ketone yields the desired oxazine . The reaction conditions often include refluxing in solvents such as xylene, followed by the addition of a base to facilitate cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrimido[4,5-B][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds within the ring.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated oxazine compounds .
Scientific Research Applications
2H-Pyrimido[4,5-B][1,4]oxazine and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use as therapeutic agents due to their ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2H-Pyrimido[4,5-B][1,4]oxazine involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or alter gene expression pathways .
Comparison with Similar Compounds
2H-Pyrimido[4,5-B][1,4]oxazine can be compared with other similar heterocyclic compounds, such as:
Pyrimido[4,5-D]pyrimidines: These compounds share a similar fused ring structure but differ in the position and type of heteroatoms.
Pyrido[2,3-D]pyrimidines: These compounds also have a fused ring system but with different nitrogen atom positions.
The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical and biological properties.
Properties
CAS No. |
26240-07-3 |
---|---|
Molecular Formula |
C6H5N3O |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
2H-pyrimido[4,5-b][1,4]oxazine |
InChI |
InChI=1S/C6H5N3O/c1-2-10-6-5(8-1)3-7-4-9-6/h1-3H,4H2 |
InChI Key |
YIORRTWRAYZHCG-UHFFFAOYSA-N |
Canonical SMILES |
C1N=CC2=NC=COC2=N1 |
Origin of Product |
United States |
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